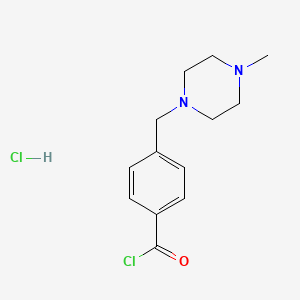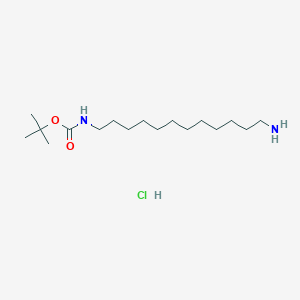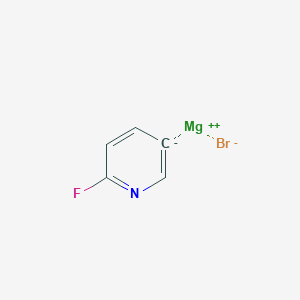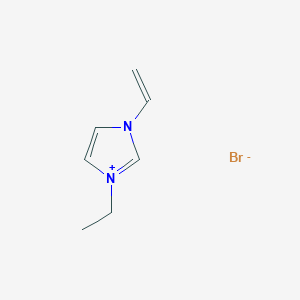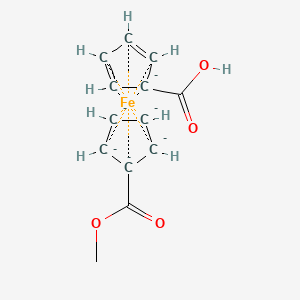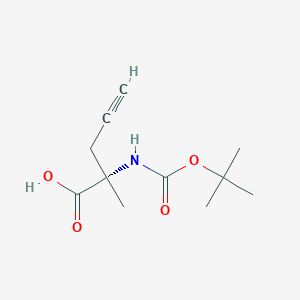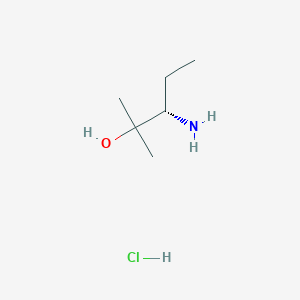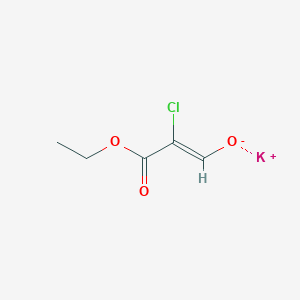
MFCD31714319
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate: (MFCD31714319) is a chemical compound with the molecular formula C5H6ClKO3 and a molecular weight of 188.65677 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate typically involves the reaction of 2-chloro-2-ethoxycarbonyl-ethene with potassium hydroxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C . The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods: In an industrial setting, the production of Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Bromine, iodine.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-2-ethoxycarbonyl-ethenolate , while oxidation with potassium permanganate can produce 2-chloro-2-ethoxycarbonyl-ethanoic acid .
Scientific Research Applications
Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- Potassium (Z)-2-chloro-2-methoxycarbonyl-ethenolate
- Sodium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate
- Lithium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate
Comparison: Potassium (Z)-2-chloro-2-ethoxycarbonyl-ethenolate is unique due to its specific combination of functional groups and the presence of potassium as the counterion. This gives it distinct reactivity and properties compared to similar compounds with different counterions or substituents. For example, the presence of potassium enhances its solubility in polar solvents and influences its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
potassium;(Z)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3.K/c1-2-9-5(8)4(6)3-7;/h3,7H,2H2,1H3;/q;+1/p-1/b4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYBCCNBKXOXGE-LNKPDPKZSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C[O-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[O-])/Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClKO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


